2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 881041-40-3
Cat. No.: VC4945915
Molecular Formula: C14H11N3O
Molecular Weight: 237.262
* For research use only. Not for human or veterinary use.
![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - 881041-40-3](/images/structure/VC4945915.png)
Specification
CAS No. | 881041-40-3 |
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Molecular Formula | C14H11N3O |
Molecular Weight | 237.262 |
IUPAC Name | 2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |
Standard InChI Key | MOJTYOVQZVJKLS-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Introduction
Overview of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which integrates an imidazole ring fused with a pyrimidine ring, and features a para-methylphenyl group at the 2-position and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from simpler precursors. One common method includes:
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Formation of the Imidazo[1,2-a]pyrimidine Core: Reacting appropriate amino derivatives with carbonyl compounds.
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Introduction of the Aldehyde Group: Utilizing formylation techniques such as Vilsmeier-Haack reaction or other electrophilic aromatic substitution methods to introduce the aldehyde functionality.
Biological Activity
Research has indicated that compounds within the imidazo[1,2-a]pyrimidine class exhibit a range of biological activities, including:
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Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, highlighting their potential as antibacterial agents.
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Anticancer Activity: Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways.
Recent Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyrimidine derivatives, revealing that modifications at different positions can significantly alter their biological efficacy. For example:
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Compounds with electron-withdrawing groups at the aromatic ring often exhibit enhanced potency against specific targets.
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The presence of the aldehyde group has been linked to increased reactivity and interaction with biological macromolecules.
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